1-Isobutyl-5-methylindoline-2,3-dione

Description

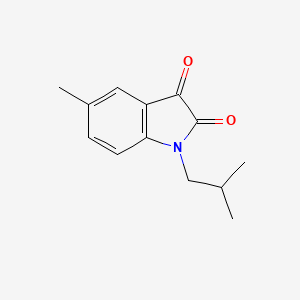

1-Isobutyl-5-methylindoline-2,3-dione is a substituted indoline-2,3-dione derivative characterized by an isobutyl group at the N1 position and a methyl group at the C5 position of the indoline core. Indoline-2,3-diones (isatins) are heterocyclic compounds with a fused five- and six-membered ring system and two ketonic oxygen atoms. These compounds are pivotal in medicinal chemistry due to their versatility as intermediates for synthesizing pharmacologically active molecules . Substituents on the indoline scaffold, such as alkyl, halogen, or aryl groups, significantly influence biological activity, lipophilicity, and receptor selectivity .

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

5-methyl-1-(2-methylpropyl)indole-2,3-dione |

InChI |

InChI=1S/C13H15NO2/c1-8(2)7-14-11-5-4-9(3)6-10(11)12(15)13(14)16/h4-6,8H,7H2,1-3H3 |

InChI Key |

SOZIJKOVVVLFCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Indoline-2,3-dione Derivatives

Alkyl Substituents

- 1-Ethyl-5-iodoindoline-2,3-dione (C₁₀H₈INO₂): Replacing the isobutyl group with ethyl and introducing an iodo substituent at C5 alters molecular planarity. The crystal structure reveals two independent molecules in the asymmetric unit, differing in planarity (max deviation: 0.195 Å for iodine in molecule 2). This structural distortion impacts intermolecular interactions, such as C–H⋯O hydrogen bonds and I⋯O contacts (3.270 Å), influencing packing efficiency .

- 1-Octylindoline-2,3-dione : A longer alkyl chain (octyl) at N1 increases lipophilicity (ClogP ≈ 4.5) compared to shorter chains. The octyl group adopts a near-perpendicular orientation relative to the indoline plane (torsion angle: -93.2°), reducing steric hindrance while enhancing membrane permeability .

Halogen Substituents

- 5-Fluoro-1-methylindoline-2,3-dione : Fluorine at C5 enhances electronegativity and metabolic stability. This derivative exhibits cytotoxicity (IC₅₀: 5–20 µM in cancer cell lines) and antituberculosis activity (MIC: 2.8 µg/mL against M. tuberculosis), attributed to fluorine’s electron-withdrawing effects improving target binding .

Non-Indoline Dione Analogues

- Piperazine-2,3-dione Derivatives : Replacing the indoline core with a piperazine ring retains the dione moiety but modifies ring strain and flexibility. These derivatives show potent anthelmintic activity (90% inhibition of Enterobius vermicularis at 50 µM), outperforming piperazine hydrate. Increased lipophilicity (ClogP: 1.8–3.2 vs. 0.5 for piperazine) correlates with enhanced bioavailability .

Pharmacological and Receptor Selectivity Comparisons

σ Receptor Affinity

- Benzoxazolone vs. Indoline-2,3-dione Derivatives: Benzoxazolones exhibit high σ₁ receptor affinity (Ki: 2.6–30 nM), while indoline-2,3-diones show poor σ₁ binding (Ki: >844 nM) but notable σ₂ selectivity (Ki: 42 nM; σ₁/σ₂ ratio: >72). The additional carbonyl group in indoline-2,3-dione likely sterically hinders σ₁ binding while favoring σ₂ interactions .

Enzymatic Activity

- 5-(4-Aminophenoxy)-2-(3-aminophenyl)-dihydroisoindole-1,3-dione: This structurally distinct dione derivative inhibits M. tuberculosis gyrase (IC₅₀: 28 µM vs. 16 µM for novobiocin).

Lipophilicity and Bioavailability

- 1-Isobutyl-5-methylindoline-2,3-dione : The isobutyl group (branched alkyl) likely increases ClogP (~3.8) compared to methyl or ethyl substituents, balancing solubility and membrane penetration.

- 5-Methylindoline-2,3-dione : Lacking an N-alkyl group, it serves as a precursor for further functionalization (e.g., alkylation or sulfonation) .

Data Tables

Table 1: Structural and Pharmacological Comparison of Indoline-2,3-dione Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.